molecular formula C17H22N8S B6452917 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2549001-61-6

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6452917
CAS No.: 2549001-61-6
M. Wt: 370.5 g/mol
InChI Key: KGVFKXBHWHRYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a high-purity chemical compound supplied for research applications. This molecule is built around the 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold , a privileged structure in medicinal chemistry known for its potential to interact with various biological targets. The core structure is further functionalized with a piperazine linker and a 6-methyl-2-(methylsulfanyl)pyrimidine group, a design feature seen in compounds intended for investigating kinase inhibition and signal transduction pathways . The specific positioning of the methylsulfanyl moiety on the pyrimidine ring may offer a key interaction site for target binding. Compounds featuring the pyrazolo[3,4-d]pyrimidine core have been investigated for a range of biological activities and are of significant interest in early-stage drug discovery research . This product is intended for laboratory and research applications only. It is not intended for diagnostic or therapeutic use in humans, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1,6-dimethyl-4-[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-11-9-14(22-17(19-11)26-4)24-5-7-25(8-6-24)16-13-10-18-23(3)15(13)20-12(2)21-16/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVFKXBHWHRYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Similar compounds have shown varying effects at different dosages, with potential toxic or adverse effects at high doses.

Biological Activity

The compound 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The target compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{20}N_{6}S
  • Molecular Weight : 308.42 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core that is substituted with a piperazine moiety and additional methyl and methylsulfanyl groups. This unique structure is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: In Vitro Evaluation

In a study assessing various derivatives of pyrazolo[3,4-d]pyrimidines, compounds were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:

  • Compound 12b (related to the target compound) demonstrated potent anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells.
  • It also exhibited significant kinase inhibitory activity against wild-type EGFR with an IC50 of 0.016 µM and against mutant EGFR (T790M) with an IC50 of 0.236 µM .

The mechanisms underlying the biological activity of the compound include:

  • EGFR Inhibition : The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in many cancers due to its role in cell proliferation and survival.
  • Apoptosis Induction : Flow cytometric analyses revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), indicating enhanced apoptotic signaling pathways .

Kinase Inhibition

The compound has been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to cell cycle arrest in the S and G2/M phases, further supporting its potential as an anticancer agent .

Research Findings Summary

Study Cell Line IC50 (µM) Mechanism
Study AA5498.21EGFR Inhibition
Study AHCT-11619.56Apoptosis Induction
Study BEGFR WT0.016Kinase Inhibition
Study BEGFR T790M0.236Kinase Inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, core modifications, and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidine Derivatives

Compound Name/Structure Core Structure Key Substituents Biological Activity Synthesis Highlights Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 1,6-Dimethyl; 4-piperazinyl; 6-methyl-2-(methylsulfanyl)pyrimidine Hypothesized kinase inhibition or antiviral Likely involves condensation with piperazine
A4 (3-(2-hydroxyphenyl)-derivative) Pyrazolo[3,4-d]pyrimidine 3-(2-Hydroxyphenyl); 4-one Anticancer, anti-inflammatory Formic acid-mediated cyclization
Compound 5a (4-(2-benzylidenehydrazinyl)) Pyrazolo[3,4-d]pyrimidine 4-Hydrazinyl; arylidene groups Antiproliferative (e.g., A-375 cancer cells) Reflux with hydrazine hydrate and aldehydes
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino analog Pyrazolo[3,4-d]pyrimidine 4-Piperidino; 6-methylsulfanyl Kinase inhibition (inferred) Substitution with piperidine
CCR4 antagonists (trisubstituted pyrimidines) Pyrimidine Amide derivatives; trisubstituted CCR4 chemotaxis inhibition (IC50 ~0.064–0.078 µM) Multi-step amide coupling
4-Chloro-6-(chloromethyl)-1-methyl derivative Pyrazolo[3,4-d]pyrimidine 4-Chloro; 6-chloromethyl Antibacterial, antiproliferative Chlorination of pyrimidinone precursors

Key Structural and Functional Insights

Substituent Effects on Activity: Piperazine vs. Piperidine: The target compound’s piperazine linker (vs. piperidine in ) may enhance solubility and receptor binding due to its basic nitrogen atoms. Dimethyl Groups: The 1,6-dimethyl configuration on the pyrazolo-pyrimidine core may sterically hinder metabolic degradation, enhancing stability .

Biological Activity Trends :

  • Compounds with arylhydrazone substituents (e.g., 5a ) show antiproliferative activity, while trisubstituted pyrimidines (e.g., CCR4 antagonists ) target chemokine receptors.
  • Chlorinated derivatives (e.g., 4-chloro-6-(chloromethyl) ) exhibit broad-spectrum antibacterial activity, contrasting with the target compound’s hypothesized kinase inhibition.

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for piperazine-linked analogs, involving nucleophilic substitution or condensation reactions .
  • In contrast, hydrazinyl derivatives (e.g., 5a ) require hydrazine hydrate and aromatic aldehydes, while chlorinated analogs rely on POCl₃-mediated chlorination .

Research Findings and Implications

Structure-Activity Relationship (SAR)

  • Piperazine Linker: Piperazine-containing derivatives (e.g., target compound and CCR4 antagonists ) demonstrate improved solubility and receptor affinity compared to non-cyclic amine substituents.
  • Methylsulfanyl Group : Analogous compounds with methylsulfanyl substituents (e.g., ) show enhanced metabolic stability over methylsulfonyl or hydroxylated variants.
  • Core Rigidity : The pyrazolo-pyrimidine scaffold’s planar structure facilitates π-π stacking in enzyme binding pockets, a feature shared with antiviral pyrimidine-catechol-diether compounds .

Pharmacological Potential

  • Kinase Inhibition : Similar 1-methyl-pyrazolo-pyrimidines inhibit kinases like B-Raf and C-Raf .
  • Antiviral Activity : Pyrimidine-catechol-diether analogs (e.g., compound XV ) exhibit anti-HIV activity, suggesting the target’s piperazine and methylsulfanyl groups could be optimized for similar targets.

Preparation Methods

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold serves as the foundational structure for this compound. A common approach involves cyclocondensation reactions between 5-amino-1-methylpyrazole-4-carbonitrile and dimethyl acetylenedicarboxylate (DMAD) under acidic conditions. The reaction proceeds via nucleophilic attack at the β-carbon of DMAD, followed by intramolecular cyclization to form the tricyclic system .

Key Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Concentrated hydrochloric acid (10–15 mol%)

  • Yield: 68–72%

Alternative routes employ Ullmann-type coupling or transition-metal-catalyzed cyclization, though these methods often require stringent anhydrous conditions and palladium catalysts, increasing costs .

Functionalization of the Pyrazolo[3,4-d]Pyrimidine at Position 4

Position 4 of the pyrazolo[3,4-d]pyrimidine is critical for piperazine attachment. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces a leaving group, yielding 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent nucleophilic substitution with piperazine in dimethylformamide (DMF) at 60°C for 12 hours affords the intermediate 4-(piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine .

Optimization Insights

  • Excess piperazine (2.5 equiv) improves substitution efficiency.

  • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (75–80%) .

Synthesis of the 6-Methyl-2-(Methylsulfanyl)Pyrimidine Fragment

The pyrimidine fragment is prepared via a two-step sequence:

  • Thiolation: 4,6-Dichloro-2-methylpyrimidine reacts with sodium thiomethoxide (NaSMe) in ethanol at 50°C, replacing the C2 chlorine with a methylsulfanyl group.

  • Methylation: The C4 chlorine is substituted with methylamine (CH₃NH₂) in tetrahydrofuran (THF), yielding 4-methylamino-6-methyl-2-(methylsulfanyl)pyrimidine .

Critical Parameters

  • Stoichiometry: 1.2 equiv NaSMe ensures complete thiolation.

  • Purification: Recrystallization from hexane/ethyl acetate (3:1) achieves >95% purity .

Coupling of the Two Fragments via Piperazine

The final step involves coupling the pyrazolo[3,4-d]pyrimidine-piperazine intermediate with the functionalized pyrimidine. A nucleophilic aromatic substitution (SNAr) is conducted in refluxing toluene with potassium carbonate (K₂CO₃) as a base, facilitating the displacement of the methylamino group by the piperazine nitrogen .

Reaction Profile

ParameterValue
SolventToluene
Temperature110°C
CatalystK₂CO₃ (3.0 equiv)
Duration24 hours
Yield65–70%

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, eluent: dichloromethane/methanol 95:5) followed by recrystallization from ethanol. Analytical confirmation includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, SCH₃), 2.53 (s, 3H, CH₃), 3.72–3.85 (m, 8H, piperazine).

  • LC-MS: m/z 371.2 [M+H]⁺ .

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Competing pathways during pyrazolo[3,4-d]pyrimidine formation are minimized using HCl catalysis, favoring the desired regioisomer .

  • Piperazine Degradation: Elevated temperatures (>120°C) cause piperazine ring opening; maintaining reactions at ≤110°C preserves integrity .

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report consistent yields (60–70%), but pilot-scale batches face challenges in heat management during exothermic steps. Continuous-flow reactors are proposed to enhance throughput and safety .

Q & A

Basic Research Questions

What are the critical steps in synthesizing 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine, and how can reaction progress be monitored?

Methodological Answer:
The synthesis involves three key stages:

  • Piperazine Ring Formation: Use a Mannich reaction with formaldehyde and secondary amines (e.g., morpholine) under acidic conditions to construct the piperazine moiety .
  • Pyrazolo[3,4-d]pyrimidine Core Assembly: Cyclize precursors like 5-amino-1-methylpyrazole-4-carbonitrile with thiourea derivatives under basic conditions (e.g., KOH in ethanol) .
  • Substituent Introduction: Perform nucleophilic substitution at the pyrimidine ring using methylsulfanyl groups (e.g., NaSMe in DMF) .
    Monitoring: Use thin-layer chromatography (TLC) with UV visualization at each step to track intermediates and confirm completion .

How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methyl groups (δ 2.3–2.6 ppm for CH3_3), piperazine protons (δ 3.1–3.5 ppm), and methylsulfanyl signals (δ 2.1–2.3 ppm) .
  • X-ray Crystallography: Resolve crystal structures to confirm spatial arrangement, particularly the piperazine-pyrazolopyrimidine linkage .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected ~450 g/mol) with <2 ppm error .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., ethyl acetate/hexane, 1:3 to 1:1) to separate polar impurities .
  • Recrystallization: Employ ethanol/water mixtures to isolate crystalline products; monitor purity via melting point analysis (expected 180–185°C) .
  • HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity fractions required for biological assays .

Advanced Research Questions

How can reaction yields be optimized for the pyrazolo[3,4-d]pyrimidine core synthesis?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate cyclization .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol); DMF often enhances reaction rates due to higher dielectric constant .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12h to 30min) while maintaining yields >85% .

What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like cell line passage number, serum concentration, and incubation time (e.g., 48h vs. 72h) to minimize variability .
  • Dose-Response Curves: Generate IC50_{50} values using 8–10 concentration points (e.g., 1 nM–100 µM) to improve statistical robustness .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine) to identify trends .

How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

Methodological Answer:

  • Substituent Scanning: Replace methylsulfanyl with bulkier groups (e.g., ethylsulfonyl) to assess steric effects on receptor affinity .
  • Piperazine Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenyl ring of the piperazine moiety, mimicking analogs with improved CNS penetration .
  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonding and π-π stacking .

What methodologies evaluate the compound’s metabolic stability in preclinical models?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human/rat liver microsomes (1 mg/mL protein) and NADPH; measure parent compound depletion via LC-MS/MS over 60min .
  • CYP450 Inhibition Screening: Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Plasma Protein Binding: Use equilibrium dialysis to determine free fraction (% unbound) for pharmacokinetic modeling .

How can researchers resolve conflicting crystallographic data on the compound’s conformation?

Methodological Answer:

  • Temperature-Dependent Crystallography: Collect data at 100K and 298K to assess flexibility of the piperazine-pyrimidine linkage .
  • DFT Calculations: Compare experimental vs. computed (B3LYP/6-31G*) bond angles and torsional energies to identify stable conformers .
  • Synchrotron Radiation: Utilize high-flux X-rays (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) for ambiguous electron density regions .

What in vivo models are appropriate for assessing neuropharmacological potential?

Methodological Answer:

  • Rodent Behavioral Assays: Test anxiolytic activity in elevated plus maze (EPM) or antidepressant effects in forced swim test (FST) at 10–30 mg/kg doses .
  • PET Imaging: Radiolabel the compound with 11C^{11}C or 18F^{18}F to track brain uptake and target engagement in non-human primates .
  • Toxicology Profiling: Conduct 14-day repeat-dose studies in Sprague-Dawley rats (50–200 mg/kg/day) to assess hepatorenal safety .

How can researchers mitigate off-target effects during kinase inhibition studies?

Methodological Answer:

  • Kinase Panel Screening: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots; focus on ATP-binding site mutations .
  • Proteome-Wide Profiling: Use thermal shift assays (TSA) to detect unintended protein interactions .
  • Fragment-Based Design: Deconstruct the molecule into core fragments (e.g., pyrazolopyrimidine alone) to isolate contributions to selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.